molecular formula C15H9Cl5O B14347372 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene CAS No. 92424-51-6

1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene

Cat. No.: B14347372
CAS No.: 92424-51-6
M. Wt: 382.5 g/mol
InChI Key: IMRMSEGLKHJYNP-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is a chlorinated aromatic compound It is characterized by the presence of five chlorine atoms and a methoxy group attached to a benzene ring, along with an ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pentachlorobenzene as a starting material, which undergoes a series of reactions including halogenation and etherification to introduce the methoxy and ethenylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific solvents can optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or hydrogenated derivatives .

Scientific Research Applications

1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying chlorinated aromatic compounds.

    Biology: Research into its biological activity includes studies on its potential as an antimicrobial or antifungal agent.

    Medicine: Investigations into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic structure allows it to interact with biological membranes and proteins, potentially disrupting normal cellular functions. The specific pathways and targets depend on the context of its use, whether in antimicrobial activity or other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene is unique due to the combination of its chlorinated benzene ring and the presence of both a methoxy and an ethenylphenyl group.

Properties

CAS No.

92424-51-6

Molecular Formula

C15H9Cl5O

Molecular Weight

382.5 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(4-ethenylphenyl)methoxy]benzene

InChI

InChI=1S/C15H9Cl5O/c1-2-8-3-5-9(6-4-8)7-21-15-13(19)11(17)10(16)12(18)14(15)20/h2-6H,1,7H2

InChI Key

IMRMSEGLKHJYNP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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